3-(Difluoromethyl)-4-(2-methoxyethoxy)aniline
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Overview
Description
3-(Difluoromethyl)-4-(2-methoxyethoxy)aniline is an organic compound that features a difluoromethyl group and a methoxyethoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-(2-methoxyethoxy)aniline typically involves the introduction of the difluoromethyl group and the methoxyethoxy group onto the aniline ring. One common method involves the reaction of 3-(difluoromethyl)aniline with 2-methoxyethanol under acidic conditions to form the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-(2-methoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
3-(Difluoromethyl)-4-(2-methoxyethoxy)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxyethoxy group can influence the compound’s solubility and reactivity, affecting its overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-4-(2-methoxyethoxy)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.
3-(Difluoromethyl)-4-(2-methoxyethoxy)phenol: Similar structure but with a phenol group instead of an aniline group.
Uniqueness
3-(Difluoromethyl)-4-(2-methoxyethoxy)aniline is unique due to the combination of the difluoromethyl and methoxyethoxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-(difluoromethyl)-4-(2-methoxyethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-14-4-5-15-9-3-2-7(13)6-8(9)10(11)12/h2-3,6,10H,4-5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDLAHCTMUXJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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